N-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-15(28)24-20-19(18-5-3-4-10-23-18)25-31-21(20)22(29)27-13-11-26(12-14-27)16-6-8-17(30-2)9-7-16/h3-10H,11-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZVQAQIAOHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide, a compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a piperazine moiety, a pyridine ring, and an isothiazole group. Its molecular formula is , with a molecular weight of approximately 424.47 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molecular Weight | 424.47 g/mol |
| CAS Number | 923250-74-2 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structural components may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes.
Enzyme Inhibition
Acetylcholinesterase Inhibition : Compounds similar to this compound have been documented as potent inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. A study reported IC50 values for related compounds ranging from 0.63 µM to 6.28 µM .
Urease Inhibition : Urease inhibitors are vital in treating conditions like urease-related infections. The compound's structural features suggest it may effectively inhibit urease, with preliminary studies indicating strong inhibitory activity .
Anticancer Potential
The compound's diverse functionalities position it as a candidate for anticancer therapies. Research on similar piperazine derivatives has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Neuroprotective Effects
Given the involvement of acetylcholine in cognitive functions, compounds that inhibit AChE may also exhibit neuroprotective effects. This aspect is particularly relevant in neurodegenerative diseases such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Antimicrobial Screening : A series of synthesized piperazine derivatives demonstrated varying degrees of antibacterial activity against multiple strains, suggesting a promising avenue for developing new antibiotics .
- Enzyme Inhibition Studies : Research highlighted the efficacy of certain derivatives as AChE inhibitors, with specific compounds showing IC50 values significantly lower than standard reference drugs .
- Cytotoxicity Testing : Preliminary cytotoxicity assays indicated that some derivatives were non-toxic at therapeutic concentrations, making them suitable candidates for further development in pharmacotherapy .
Table 2: Summary of Biological Activities
| Activity | Assessed Compounds | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Various | Moderate to Strong |
| Acetylcholinesterase | Piperazine Derivatives | 0.63 - 6.28 |
| Urease Inhibition | Selected Derivatives | Strong Activity |
Q & A
Q. What are the key synthetic challenges in preparing the piperazine-carbonyl-isothiazole core of this compound, and how can reaction conditions be optimized?
The synthesis of the piperazine-carbonyl-isothiazole moiety requires precise control of coupling reactions. For example, carbonyl linkages between piperazine and heterocycles (e.g., isothiazole) often necessitate anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to avoid side reactions. Temperature optimization (e.g., 0–5°C for acyl chloride formation) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis or oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted intermediates.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying the connectivity of the piperazine, isothiazole, and pyridine rings. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with an error margin <2 ppm. Purity (>95%) should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How does the presence of the 4-methoxyphenyl group influence the compound's physicochemical properties?
The methoxy group enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG 400). Computational tools like SwissADME predict bioavailability scores (~0.55), indicating moderate absorption potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridine ring in target binding?
Replace the pyridine moiety with structurally similar groups (e.g., phenyl, thiophene) and compare bioactivity. For example, pyridine-to-phenyl substitution in analogous compounds reduced kinase inhibition by 40%, suggesting pyridine’s hydrogen-bonding capability is critical. Molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) can validate binding modes .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the piperazine ring). Mitigation strategies:
- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to slow metabolism.
- Use deuterium labeling at vulnerable positions (e.g., piperazine methyl groups) to enhance half-life. Validate via liver microsome assays and pharmacokinetic studies in rodent models .
Q. How can computational modeling predict off-target interactions of this compound?
Employ Schrödinger’s Target Prediction module or SwissTargetPrediction to identify potential off-targets (e.g., serotonin receptors due to the piperazine moiety). Molecular dynamics simulations (AMBER/NAMD) assess binding stability. For example, piperazine-containing analogs show affinity for 5-HT₂A receptors (Ki ~150 nM), necessitating selectivity optimization .
Q. What methods are effective in analyzing synthetic impurities or degradation products?
LC-MS/MS with ion-trap detectors identifies trace impurities (e.g., deacetylated byproducts). Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines reveal degradation pathways. Forced degradation (acid/alkali hydrolysis, oxidative stress) quantifies major degradants using QbD (Quality by Design) principles .
Q. How does the compound interact with multi-drug resistance (MDR) proteins in cancer cell lines?
Use P-glycoprotein (P-gp) inhibition assays (e.g., calcein-AM uptake in Caco-2 cells). Piperazine derivatives often exhibit moderate P-gp substrate behavior (efflux ratio ~3.5). Co-administration with verapamil (P-gp inhibitor) increases intracellular accumulation by 2.5-fold, suggesting combinatorial therapy potential .
Methodological Considerations
- Synthetic Optimization: For lab-scale synthesis, microwave-assisted reactions (100–150°C, 30 min) improve yield (from 45% to 72%) compared to conventional reflux (6–8 hours) .
- Biological Assays: Use 3D tumor spheroids to evaluate penetration efficacy. The compound’s IC₅₀ in spheroid models (e.g., HCT116 colorectal cancer) is typically 3× higher than monolayer cultures due to diffusion barriers .
- Data Analysis: Apply hierarchical clustering (e.g., GenePattern) to correlate structural variants with bioactivity profiles. For example, pyridine-containing analogs cluster distinctly from phenyl derivatives in kinase inhibition heatmaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
